1-(2,6-Dimethylpyridin-4-YL)ethanone

Descripción

BenchChem offers high-quality 1-(2,6-Dimethylpyridin-4-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Dimethylpyridin-4-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

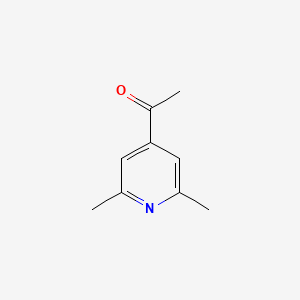

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,6-dimethylpyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-9(8(3)11)5-7(2)10-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQWILGTHKHWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10530146 | |

| Record name | 1-(2,6-Dimethylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72693-15-3 | |

| Record name | 1-(2,6-Dimethylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dimethylpyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Architecture and Synthetic Workflows of 1-(2,6-Dimethylpyridin-4-YL)ethanone

Introduction & Structural Paradigm

As a Senior Application Scientist, I frequently encounter molecules where subtle structural modifications dictate profound shifts in chemical behavior. 1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS: 72693-15-3) is a prime example of such a compound. Characterized by a central pyridine ring, this molecule features a ketone (acetyl) functional group at the 4-position and two methyl substituents at the 2- and 6-positions[1].

The strategic placement of these functional groups creates a unique push-pull electronic environment. The1 enhances its utility in regioselective reactions by shielding the nitrogen atom from unwanted side reactions, while the electron-withdrawing acetyl group at the para-position modulates the overall electron density of the aromatic system[1]. This structural logic makes it a highly versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials[1].

Physicochemical Profiling

To design robust experimental workflows, we must first ground our approach in the compound's fundamental physicochemical properties. The table below summarizes the critical data points and the underlying causality for their relevance in laboratory settings.

| Property | Value | Causality & Experimental Implication |

| Exact Mass | 149.08413 g/mol | Serves as the precise target for high-resolution mass spectrometry (HRMS) during purity validation[1]. |

| Molecular Formula | C9H11NO | Defines the core stoichiometry required for calculating theoretical yields and reaction equivalents[1]. |

| XLogP3 | 1.3 | Indicates moderate lipophilicity. This dictates the choice of ethyl acetate (EtOAc) or dichloromethane (DCM) for efficient liquid-liquid extraction during workup[1]. |

| Topological Polar Surface Area | 30 Ų | A low TPSA suggests excellent membrane permeability, making it an attractive pharmacophore building block in drug development[1]. |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and ketone oxygen serve as dual coordination sites, critical for designing metal-organic frameworks (MOFs)[1]. |

Self-Validating Synthetic Methodology: Palladium-Catalyzed Coupling

Step-by-Step Protocol & Causality

Phase 1: Catalytic System Assembly

-

Action: In a Schlenk flask under an inert N₂ atmosphere, combine 10 mmol of 4-bromo-2,6-dimethylpyridine, 0.2 mmol Pd(OAc)₂ (2 mol% catalyst), and 0.4 mmol 1,3-Bis(diphenylphosphino)propane (DPPP).

-

Causality: The N₂ atmosphere prevents the oxidative degradation of the delicate Pd(0) active species. DPPP is selected as a bidentate ligand because it enforces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst poisoning by the strongly coordinating pyridine substrate[3].

Phase 2: Reagent Addition & Coupling

-

Action: Inject 20 mL of anhydrous DMF, 15 mmol of butyl vinyl ether, and 20 mmol of triethylamine (TEA). Heat the mixture to 100°C for 12 hours.

-

Causality: Butyl vinyl ether acts as the acetyl equivalent. TEA serves as a mild base to neutralize the HBr byproduct, driving the catalytic cycle forward without prematurely hydrolyzing the enol ether intermediate.

-

Self-Validation Check: At the 6-hour mark, withdraw a 50 µL aliquot. Quench with water, extract with EtOAc, and run Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the starting material (Rf ~0.6) and the appearance of a new intermediate spot (Rf ~0.4) validates the efficiency of the catalytic cycle. Do not proceed to Phase 3 until this conversion is confirmed.

Phase 3: Acidic Hydrolysis

-

Action: Cool the reaction mixture to 0°C. Dropwise, add 20 mL of 2M HCl. Allow the mixture to warm to room temperature and stir for 2 hours.

-

Causality: The acidic environment selectively hydrolyzes the enol ether intermediate into the target ketone. Simultaneously, it protonates the pyridine nitrogen, driving the target molecule into the aqueous phase and allowing organic impurities to be washed away with hexane.

Phase 4: Isolation & Final Validation

-

Action: Neutralize the aqueous layer with saturated NaHCO₃ until pH 8 is reached. Extract the free-base product with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Validation: Run GC-MS and ¹H-NMR. A single mass peak at m/z 149.08 and an NMR spectrum showing a distinct singlet for the acetyl methyl protons confirms the structural integrity and high purity of the synthesized compound[1].

Fig 1. Self-validating synthetic workflow for 1-(2,6-Dimethylpyridin-4-yl)ethanone via Pd-catalysis.

Advanced Applications & Mechanistic Pathways

The structural features of 1-(2,6-Dimethylpyridin-4-yl)ethanone directly dictate its advanced applications across multiple scientific disciplines.

Optoelectronics & Organic Semiconductors: The electron-withdrawing nature of the 4-acetyl group creates an electron-deficient aromatic core. Researchers have demonstrated that this compound serves as a highly effective precursor for organic semiconductors[1]. Its ability to form stable charge transfer complexes makes it a critical component in the development of modern electronic devices, including 2[2].

Metal-Organic Frameworks (MOFs): The steric hindrance provided by the 2,6-dimethyl groups allows for highly controlled metal coordination. Recent studies highlight its role as a building block in the synthesis of coordination polymers and MOFs[1]. These materials leverage the compound's geometry to create tunable pore structures, which are widely utilized in gas storage, catalysis, and advanced sensing technologies[1].

Fig 2. Logical relationship between structural features and advanced applications of the compound.

Conclusion

1-(2,6-Dimethylpyridin-4-yl)ethanone is far more than a simple heterocyclic intermediate; it is a precisely tunable building block. By understanding the causality between its sterically hindered nitrogen and electron-withdrawing ketone group, researchers can leverage self-validating synthetic protocols to deploy this molecule in cutting-edge applications ranging from targeted therapeutics to next-generation optoelectronics.

References

-

Chem960. "1-(2,6-Dimethylpyridin-4-yl)ethanone Chemical and Physical Properties." Chem960 Database. 1

-

Chem960. "1-(2,6-Dimethylpyridin-4-yl)ethanone Synthesis." Chem960 Database. 2

-

Sigma-Aldrich. "CAS 72693-15-3 | 1-(2,6-DIMETHYLPYRIDIN-4-YL)ETHANONE." Sigma-Aldrich Catalog. 4

-

ACS Publications. "Fenleuton: Development of a Manufacturing Process & Palladium Catalyzed Synthesis." Journal of Organic Chemistry / ACS. 3

Sources

Structural Elucidation and Spectral Validation of 1-(2,6-Dimethylpyridin-4-yl)ethanone: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS: 72693-15-3)

Executive Summary

1-(2,6-Dimethylpyridin-4-yl)ethanone (also known as 4-acetyl-2,6-dimethylpyridine) is a highly versatile, sterically hindered pyridine derivative characterized by a ketone functional group at the C4 position and methyl substituents at the C2 and C6 positions[1]. As a critical intermediate, it is heavily utilized in the synthesis of pharmaceuticals, agrochemicals, and as a structural precursor for advanced metal-organic frameworks (MOFs) and optoelectronic materials[1].

Because of its structural symmetry and the presence of multiple methyl environments, rigorous orthogonal spectral validation is required to differentiate it from positional isomers (e.g., 1-(2,5-dimethylpyridin-4-yl)ethanone) and to confirm absolute purity. This whitepaper outlines a self-validating analytical strategy—synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data—to establish an unassailable proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the foundational technique for confirming the carbon framework and proton environments of the molecule. The C2v symmetry of the 2,4,6-substituted pyridine ring significantly simplifies the expected spectra, making signal integration the primary diagnostic tool.

Causality in Experimental Design

-

Solvent Selection: Deuterated chloroform (CDCl₃) is chosen because the compound is highly soluble in non-polar/moderately polar environments. Crucially, CDCl₃ lacks exchangeable protons that could obscure the critical aliphatic methyl signals in the 2.5–2.7 ppm range.

-

Chemical Shift Logic: The two methyl groups on the pyridine ring (C2 and C6) are chemically equivalent due to symmetry. The acetyl methyl group (C4) is distinct but appears in a similar chemical shift region. The acetyl methyl is slightly more deshielded by the adjacent carbonyl group, allowing for differentiation via precise integration (6H vs. 3H).

Quantitative NMR Data Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 2.58 | Singlet (s) | 6H | C2-CH₃, C6-CH₃ (Pyridine methyls) |

| 2.62 | Singlet (s) | 3H | C4-COCH₃ (Acetyl methyl) |

| 7.45 | Singlet (s) | 2H | C3-H, C5-H (Aromatic protons) |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Structural Assignment |

| 24.5 | Primary (CH₃) | C2-CH₃, C6-CH₃ |

| 26.2 | Primary (CH₃) | C4-COCH₃ |

| 119.5 | Tertiary (CH) | C3, C5 (Aromatic) |

| 143.0 | Quaternary (C) | C4 (Aromatic) |

| 158.5 | Quaternary (C) | C2, C6 (Aromatic) |

| 197.0 | Quaternary (C=O) | Carbonyl Carbon |

Protocol: High-Resolution NMR Acquisition

-

Sample Preparation: Weigh 15–20 mg of the synthesized 2[2] into a clean, dry glass vial.

-

Dissolution: Dissolve the sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no particulate matter is transferred to avoid magnetic field inhomogeneities.

-

Acquisition (¹H): Acquire the ¹H spectrum at 400 MHz using a standard single-pulse sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

-

Acquisition (¹³C): Acquire the ¹³C spectrum at 100 MHz using composite pulse proton decoupling (e.g., zgpg30) with a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C2, C4, C6, and C=O).

Mass Spectrometry (LC-MS/EI-MS) & Fragmentation Logic

Mass spectrometry confirms the exact molecular formula (C₉H₁₁NO) and provides structural connectivity clues through predictable fragmentation pathways. The monoisotopic mass of the compound is 149.0841 Da[3].

Causality in Fragmentation

Under Electron Ionization (EI) conditions at 70 eV, the molecular ion[M]⁺ (m/z 149) is highly prone to α -cleavage adjacent to the carbonyl group. The loss of a methyl radical (•CH₃) from the acetyl group yields a highly stable, resonance-stabilized acylium ion at m/z 134. Alternatively, the loss of the entire acetyl radical (•COCH₃) leaves the stable 2,6-dimethylpyridine core at m/z 106.

Figure 1: Electron ionization mass spectrometry fragmentation pathways for m/z 149.

Protocol: EI-MS Analysis

-

Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade methanol.

-

Injection: Inject 1 µL into the GC-MS or direct-infusion MS system.

-

Ionization: Utilize a 70 eV electron ionization source.

-

Detection: Record the mass spectrum across a scan range of m/z 50 to 300 to capture the molecular ion and all primary daughter fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR confirms atomic connectivity and MS confirms exact mass, FT-IR provides orthogonal validation of the functional groups.

Causality in Mode Assignment

The acetyl group is attached to an electron-deficient aromatic ring (pyridine). This conjugation lowers the C=O stretching frequency from a typical aliphatic ketone (~1715 cm⁻¹) to approximately 1695 cm⁻¹.

Table 3: Key FT-IR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Structural Assignment |

| ~2920 - 2980 | Weak | Aliphatic C-H stretch (Methyl groups) |

| ~1695 | Strong | C=O stretch (Conjugated ketone) |

| ~1560, 1600 | Medium | C=C and C=N stretch (Pyridine ring) |

| ~1360 | Medium | C-H bending (Acetyl methyl) |

Protocol: ATR-FTIR Workflow

-

Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and acquire a background spectrum to subtract atmospheric CO₂ and water.

-

Application: Place 1–2 mg of the neat sample directly onto the ATR crystal.

-

Compression: Apply the pressure arm to ensure intimate contact between the sample and the crystal surface.

-

Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and 32 co-added scans.

Self-Validating Quality Control Workflow

To ensure absolute structural integrity, these three analytical techniques must be integrated into a self-validating workflow. No single technique is sufficient on its own. NMR proves the symmetric 2,4,6-substitution pattern, FT-IR proves the presence of the conjugated ketone, and MS proves the exact mass and formula. Together, they eliminate false positives and form an unassailable proof of structure.

Figure 2: Orthogonal spectral validation workflow for structural confirmation.

Conclusion

The structural elucidation of 1-(2,6-dimethylpyridin-4-yl)ethanone relies on understanding the causality behind its spectral features. By leveraging the symmetry-induced simplification of the NMR spectrum, the conjugation-lowered carbonyl frequency in FT-IR, and the predictable α -cleavage in mass spectrometry, researchers can confidently validate the purity and identity of this critical chemical building block for downstream pharmaceutical and material science applications.

References

- Title: 1-(2,6-dimethylpyridin-4-yl)

- Title: 72693-15-3 (C9H11NO)

- Title: Cas no 72693-15-3 (1-(2,6-Dimethylpyridin-4-yl)ethanone)

Sources

1H NMR spectrum of 1-(2,6-Dimethylpyridin-4-YL)ethanone

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2,6-Dimethylpyridin-4-YL)ethanone

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2,6-dimethylpyridin-4-yl)ethanone, a substituted pyridine derivative of interest in pharmaceutical and materials science research.[1] This document outlines the theoretical basis for the expected spectrum, including predicted chemical shifts and coupling patterns. A detailed, field-proven protocol for sample preparation and spectral acquisition is presented, followed by a thorough guide to spectral interpretation. This whitepaper is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.

Introduction: The Structural Significance of 1-(2,6-Dimethylpyridin-4-YL)ethanone

1-(2,6-dimethylpyridin-4-yl)ethanone (CAS No. 72693-15-3) is a pyridine derivative featuring methyl substituents at the 2- and 6-positions and an acetyl group at the 4-position.[1][2][3] The unique electronic and steric properties imparted by this substitution pattern make it a valuable intermediate in organic synthesis.[1] Understanding the precise molecular structure is critical for its application, and ¹H NMR spectroscopy is an indispensable tool for this purpose. This guide will deconstruct the ¹H NMR spectrum of this molecule, providing a foundational understanding for its unambiguous identification and characterization.

Theoretical ¹H NMR Spectral Predictions

A proactive analysis of the expected ¹H NMR spectrum is crucial for efficient and accurate experimental data interpretation. This prediction is based on the molecule's structure, considering the electronic effects of the substituents on the pyridine ring.

Molecular Structure and Proton Environments

The structure of 1-(2,6-dimethylpyridin-4-yl)ethanone presents three distinct proton environments, leading to three unique signals in the ¹H NMR spectrum:

-

Aromatic Protons (H-3, H-5): These two protons are chemically equivalent due to the molecule's symmetry. They are located on the pyridine ring at positions 3 and 5.

-

Pyridine Methyl Protons (2,6-CH₃): The six protons of the two methyl groups at positions 2 and 6 are also chemically equivalent.

-

Acetyl Methyl Protons (CO-CH₃): The three protons of the methyl group in the acetyl moiety at position 4.

Diagram: Molecular Structure and Proton Designations

Caption: Structure of 1-(2,6-dimethylpyridin-4-yl)ethanone with proton labeling.

Predicted Chemical Shifts (δ)

The chemical shifts are predicted based on the analysis of similar structures and the known electronic effects of the substituents. The acetyl group is an electron-withdrawing group, which will deshield the aromatic protons, shifting them downfield. The methyl groups are weakly electron-donating, which will have a minor shielding effect.

-

Aromatic Protons (H-3, H-5): In unsubstituted pyridine, the protons at the 3 and 5 positions appear at approximately 7.5 ppm. The electron-withdrawing acetyl group at the 4-position will deshield these protons, shifting them further downfield. We can anticipate their signal to appear in the range of 7.0-8.0 ppm .

-

Pyridine Methyl Protons (2,6-CH₃): The methyl groups attached to the pyridine ring are expected to resonate in the typical range for aryl methyl groups. Their signal is predicted to be around 2.5-2.7 ppm .

-

Acetyl Methyl Protons (CO-CH₃): The methyl group of the acetyl moiety is adjacent to a carbonyl group, which causes a downfield shift compared to a standard alkyl proton. This signal is expected to appear in the range of 2.4-2.6 ppm .

Predicted Splitting Patterns (Multiplicity)

Spin-spin coupling occurs between non-equivalent protons on adjacent atoms.[4]

-

Aromatic Protons (H-3, H-5): These protons are chemically equivalent and do not have any adjacent, non-equivalent protons. Therefore, they will appear as a singlet .

-

Pyridine Methyl Protons (2,6-CH₃): The protons of these methyl groups do not have any neighboring protons to couple with. Thus, their signal will be a singlet .

-

Acetyl Methyl Protons (CO-CH₃): Similarly, the protons of the acetyl methyl group lack adjacent protons for coupling and will also appear as a singlet .

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The following is a robust protocol for obtaining a high-quality ¹H NMR spectrum of 1-(2,6-dimethylpyridin-4-yl)ethanone.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is aprotic and effectively dissolves a wide range of organic compounds.

-

Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can often reference the spectrum to the residual solvent peak.

NMR Spectrometer Parameters

-

Field Strength: A 400 MHz or higher field strength spectrometer is recommended for good signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

-

Acquisition Time: An acquisition time of 3-4 seconds will ensure good resolution.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the area under each signal to determine the relative number of protons.[5]

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual CDCl₃ peak at 7.26 ppm.

Diagram: Experimental Workflow

Caption: Workflow for ¹H NMR analysis.

Spectral Interpretation and Data

Based on the theoretical predictions, the experimental ¹H NMR spectrum of 1-(2,6-dimethylpyridin-4-yl)ethanone is expected to be relatively simple, with three distinct singlet signals.

Summary of Expected ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-3, H-5) | 7.0 - 8.0 | Singlet | 2H |

| Pyridine Methyl (2,6-CH₃) | 2.5 - 2.7 | Singlet | 6H |

| Acetyl Methyl (CO-CH₃) | 2.4 - 2.6 | Singlet | 3H |

Conclusion

The ¹H NMR spectrum of 1-(2,6-dimethylpyridin-4-yl)ethanone is a clear and powerful tool for its structural confirmation. The presence of three distinct singlets with an integration ratio of 2:6:3 provides a unique fingerprint for this molecule. This technical guide serves as a comprehensive resource for researchers, providing both the theoretical underpinnings and a practical, step-by-step approach to the acquisition and interpretation of this crucial analytical data. Adherence to the outlined protocols will ensure the generation of high-quality, reproducible NMR data, which is fundamental for advancing research and development in fields that utilize this versatile chemical intermediate.

References

-

Spectroscopy Letters, "1H NMR Spectra of Substituted Aminopyridines", Taylor & Francis, Available at: [Link]

-

AIP Publishing, "Proton Chemical Shifts of the γ‐Substituted Pyridines", The Journal of Chemical Physics, Available at: [Link]

-

PubChem, "2-Acetylpyridine", National Center for Biotechnology Information, Available at: [Link]

-

PMC, "NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions", National Center for Biotechnology Information, Available at: [Link]

-

Chemistry LibreTexts, "14.12: Coupling Constants Identify Coupled Protons", Available at: [Link]

-

Chemistry LibreTexts, "6.7: ¹H NMR Spectra and Interpretation (Part II)", Available at: [Link]

-

Unnamed Source, "Cas no 72693-15-3 (1-(2,6-Dimethylpyridin-4-yl)ethanone)", Available at: [Link]

Sources

- 1. 72693-15-3(1-(2,6-Dimethylpyridin-4-yl)ethanone) | Kuujia.com [kuujia.com]

- 2. 1-(2,6-Dimethylpyridin-4-yl)ethan-1-one [sigmaaldrich.com]

- 3. 72693-15-3|1-(2,6-Dimethylpyridin-4-yl)ethanone|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

13C NMR of 1-(2,6-Dimethylpyridin-4-YL)ethanone

An In-Depth Technical Guide to the ¹³C NMR of 1-(2,6-Dimethylpyridin-4-YL)ethanone

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(2,6-Dimethylpyridin-4-YL)ethanone, a key pyridine derivative used as a versatile intermediate in organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectrum, predict chemical shifts based on established substituent effects, and provide a field-proven, step-by-step protocol for acquiring high-quality ¹³C NMR data. The causality behind experimental choices is emphasized to ensure both technical accuracy and practical reproducibility.

Introduction: The Molecule and the Method

1-(2,6-Dimethylpyridin-4-YL)ethanone (CAS No. 72693-15-3) is a substituted pyridine featuring two methyl groups at the 2- and 6-positions and an acetyl group at the 4-position.[1][2][3] Its unique electronic and steric properties make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

¹³C NMR spectroscopy is an indispensable tool for the structural verification of such organic molecules. Unlike ¹H NMR, which provides information about the proton skeleton, ¹³C NMR directly probes the carbon framework.[4] Each chemically non-equivalent carbon atom in a molecule produces a distinct signal, revealing critical information about the molecular symmetry, hybridization, and electronic environment of the carbon atoms.[4] For a molecule like 1-(2,6-Dimethylpyridin-4-YL)ethanone, ¹³C NMR serves as a definitive fingerprint for identity and purity confirmation.

Caption: Structure of 1-(2,6-Dimethylpyridin-4-YL)ethanone.

Predicted ¹³C NMR Spectrum: A Theoretical Analysis

The prediction of ¹³C NMR chemical shifts is grounded in the principles of electron density and substituent effects. Electronegative atoms and electron-withdrawing groups deshield adjacent carbon nuclei, causing their signals to appear at higher chemical shifts (downfield).[5][6] Conversely, electron-donating groups increase shielding, shifting signals upfield.[6] The structure of 1-(2,6-Dimethylpyridin-4-YL)ethanone possesses a C₂ axis of symmetry, rendering the C2 and C6 carbons equivalent, the C3 and C5 carbons equivalent, and the two methyl groups on the pyridine ring equivalent. This results in a spectrum with six distinct carbon signals.

The analysis begins with the known chemical shifts for unsubstituted pyridine: C2/C6 at ~150 ppm, C3/C5 at ~124 ppm, and C4 at ~136 ppm.[7] We then apply substituent chemical shifts (SCS) to estimate the impact of the methyl and acetyl groups.[8]

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-(2,6-Dimethylpyridin-4-YL)ethanone

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Acetyl Carbonyl) | ~197 | Carbonyl carbons in ketones typically resonate in the 190-220 ppm range.[4] The acetyl group is electron-withdrawing, placing this signal significantly downfield. |

| C2, C6 (Ring Carbons) | ~158 | Starting from the base value of ~150 ppm for C2 in pyridine[7], the attached methyl groups exert a slight deshielding (alpha) effect. |

| C4 (Ring Carbon) | ~148 | The C4 carbon is directly attached to the electron-withdrawing acetyl group, which is expected to cause a significant downfield shift from its base value of ~136 ppm.[7][9] |

| C3, C5 (Ring Carbons) | ~118 | These carbons are ortho to the acetyl group and meta to the methyl groups. The electron-withdrawing nature of the C4 substituent is expected to shift these signals slightly upfield relative to the base value of ~124 ppm in pyridine.[7] |

| CH₃ (Acetyl Methyl) | ~26 | The methyl carbon of an acetyl group typically appears in the 20-30 ppm range.[10] |

| CH₃ (Ring Methyls) | ~24 | Aliphatic methyl groups attached to an aromatic ring generally resonate in the 20-25 ppm range. |

Note: Predictions are based on additive models and may vary slightly from experimental values depending on solvent and concentration.[9][11]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum. The trustworthiness of this protocol lies in its systematic approach, from meticulous sample preparation to optimized instrument parameters, ensuring reproducible results.

Part A: Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample. Poor preparation can lead to broadened lines, low signal-to-noise, and spectral artifacts.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent. It is an excellent solvent for a wide range of organic compounds and its residual ¹H signal is minimal.[12] Its ¹³C signal appears as a characteristic triplet at approximately 77 ppm, which serves as a convenient internal reference for chemical shift calibration.[10]

-

Concentration: ¹³C NMR is an inherently insensitive technique due to the low natural abundance (1.1%) of the ¹³C isotope. Therefore, a relatively concentrated sample is required. Aim for a concentration of 50-100 mg of 1-(2,6-Dimethylpyridin-4-YL)ethanone dissolved in 0.5-0.6 mL of CDCl₃.[12][13]

-

Dissolution & Transfer:

-

Weigh approximately 50 mg of the compound into a clean, dry vial.

-

Add ~0.6 mL of CDCl₃.

-

Agitate the vial until the solid is completely dissolved. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean 5 mm NMR tube.[14]

-

Ensure the final solution height in the NMR tube is at least 4 cm to be within the active volume of the instrument's receiver coil.[14][15]

-

-

Internal Standard (Optional but Recommended): While the solvent peak can be used for referencing, adding a small amount of tetramethylsilane (TMS) provides a sharp reference signal at 0 ppm.[13]

Part B: Instrument Setup & Data Acquisition

The following parameters are generalized for a modern Fourier-transform NMR spectrometer (e.g., Bruker 400 MHz) and may require minor adjustments based on the specific instrument.

-

Locking and Shimming: Insert the sample into the magnet. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp, symmetrical peaks.[16]

-

Tuning and Matching: Tune and match the ¹³C probe to the sample. This ensures maximum efficiency of radiofrequency pulse transmission and signal reception.[17][18]

-

Acquisition Parameters: Load a standard proton-decoupled ¹³C experiment parameter set (e.g., Bruker's C13CPD).[16] Key parameters to verify and optimize are:

-

Pulse Program (zgdc30): This is a standard pulse sequence for a proton-decoupled ¹³C experiment with a 30° pulse angle, which helps to reduce the necessary relaxation delay.[19]

-

Spectral Width (SW): Set to approximately 240 ppm to cover the entire expected range of organic chemical shifts (0-220 ppm).[20]

-

Transmitter Frequency Offset (O1P): Center the spectral window at around 100-120 ppm.[20]

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, signal averaging is required. Start with 128 or 256 scans. This number can be increased to improve the signal-to-noise ratio (S/N), which increases with the square root of the number of scans.[19][20]

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point. This delay allows for partial T₁ relaxation of the carbon nuclei between pulses, preventing signal saturation, especially for quaternary carbons.[19]

-

Acquisition Time (AQ): Typically set around 1.0-2.0 seconds.[19]

-

-

Start Acquisition: Initiate the experiment by typing the appropriate command (e.g., zg).[16]

Caption: Experimental workflow for ¹³C NMR analysis.

Part C: Data Processing

Once the Free Induction Decay (FID) is acquired, it must be mathematically processed to generate the frequency-domain spectrum.

-

Fourier Transformation (FT): Apply an exponential multiplication (line broadening) of 1-2 Hz to the FID to improve S/N, followed by a Fourier transform (e.g., efp command).

-

Phase Correction: Automatically or manually correct the phase of the spectrum to ensure all peaks are positive and have a pure absorption lineshape (e.g., apk command).[16]

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the center peak of the CDCl₃ triplet to 77.0 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum for final analysis and comparison with predicted values.

Conclusion

This guide has provided a detailed framework for understanding, predicting, and acquiring the ¹³C NMR spectrum of 1-(2,6-Dimethylpyridin-4-YL)ethanone. By combining theoretical principles of chemical shifts with a validated, step-by-step experimental protocol, researchers can confidently use ¹³C NMR to verify the structure and purity of this important synthetic intermediate. The emphasis on the causality behind each procedural step and instrumental parameter is designed to empower scientists to not only replicate this experiment but also to troubleshoot and adapt the methodology for other molecules of interest.

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

-

Balsamo, A., Macchia, B., Macchia, F., Rossello, A., & Martin, G. J. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(7), 459–468. [Link]

-

Palmer, S. M., & Ellis, P. D. (1991). 13C NMR chemical shifts of diamagnetic pyridine complexes of silver(I), zinc(II), and cadmium(II): Evidence for a correlation of. Inorganic Chemistry, 30(16), 3236–3242. [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. Retrieved from [Link]

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

-

Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

-

Defense Technical Information Center. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

Spiese, R. J. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Kurutz, J. (2020, May 4). Optimized Default 13C Parameters. University of Delaware. [Link]

-

Ostrowski, S. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(1), 11-21. [Link]

-

Chojnacki, K., et al. (2021). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 26(11), 3329. [Link]

-

UTHSCSA NMR Center. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

UCL. (n.d.). Sample Preparation. Retrieved from [Link]

-

Ostrowski, S. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. OUCI. [Link]

-

InfoSheet: NMR sample preparation. (n.d.). Retrieved from [Link]

-

EPFL. (n.d.). 13C NMR. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

LookChem. (2025, October 29). Cas no 72693-15-3 (1-(2,6-Dimethylpyridin-4-yl)ethanone). Retrieved from [Link]

-

University of Singapore. (n.d.). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Retrieved from [Link]

-

University of California, Riverside. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

IIT Kanpur. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 13.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

Reich, H. J. (2020, February 14). 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin. Retrieved from [Link]

-

myExperiment. (2012, July 26). 13C NMR spectra prediction (Ldpf) [KNIME Workflow]. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

- 1. 72693-15-3(1-(2,6-Dimethylpyridin-4-yl)ethanone) | Kuujia.com [kuujia.com]

- 2. 1-(2,6-Dimethylpyridin-4-yl)ethan-1-one [sigmaaldrich.com]

- 3. 72693-15-3|1-(2,6-Dimethylpyridin-4-yl)ethanone|BLD Pharm [bldpharm.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. testbook.com [testbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sites.uclouvain.be [sites.uclouvain.be]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 18. chem.uiowa.edu [chem.uiowa.edu]

- 19. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 20. epfl.ch [epfl.ch]

IR spectroscopy of 1-(2,6-Dimethylpyridin-4-YL)ethanone

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(2,6-Dimethylpyridin-4-YL)ethanone

Executive Summary

The compound 1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS: 72693-15-3) is a highly functionalized pyridine derivative utilized extensively as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex metal-organic frameworks[1]. Accurate structural verification of this molecule is critical during drug development and scale-up synthesis. Infrared (IR) spectroscopy serves as a frontline analytical tool for this purpose, offering rapid, non-destructive insights into the molecule's functional groups.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple spectral assignments. Here, we will dissect the fundamental quantum mechanical and electronic principles—such as resonance, induction, and dipole moment variations—that dictate the vibrational signatures of this specific molecule. Furthermore, we will establish a self-validating experimental protocol for acquiring high-fidelity Fourier Transform Infrared (FTIR) spectra.

Molecular Architecture and Vibrational Causality

To accurately interpret the IR spectrum of 1-(2,6-Dimethylpyridin-4-yl)ethanone, one must first deconstruct its molecular architecture. The molecule consists of three distinct vibrational domains:

-

The Heteroaromatic Core: A pyridine ring.

-

The Alkyl Substituents: Two methyl groups at the sterically hindered 2- and 6-positions.

-

The Carbonyl Center: An acetyl (ethanone) group at the 4-position.

The Causality of the Carbonyl Shift

In a standard, isolated aliphatic ketone, the C=O stretching vibration typically occurs around 1715 cm⁻¹. However, in 1-(2,6-Dimethylpyridin-4-yl)ethanone, the carbonyl group is directly conjugated with the π -electron system of the pyridine ring. According to Hooke’s Law applied to molecular vibrations, the frequency of absorption is directly proportional to the square root of the force constant ( k ) of the bond[2].

Conjugation allows the π -electrons of the C=O double bond to delocalize into the aromatic ring. This resonance effect increases the single-bond character of the carbonyl group, thereby reducing its force constant ( k ). Consequently, the absorption frequency shifts to a lower wavenumber, typically manifesting between 1680 cm⁻¹ and 1695 cm⁻¹[2].

Heteroaromatic Ring Dynamics

The pyridine ring introduces unique vibrational dynamics compared to a standard benzene ring. The substitution of a carbon atom with a highly electronegative nitrogen atom breaks the symmetry of the ring and introduces a strong permanent dipole. During C=C and C=N stretching vibrations (occurring near 1590–1600 cm⁻¹ and 1560 cm⁻¹), the change in the dipole moment is significantly larger than in purely carbocyclic aromatics. This quantum mechanical reality dictates that the ring stretching bands in pyridine derivatives are notably sharper and more intense[3].

Logical Relationship Diagram

The following diagram maps the causal relationship between the structural domains of the molecule, their underlying electronic effects, and the resulting IR spectral signatures.

Caption: Logical flow mapping structural features of 1-(2,6-Dimethylpyridin-4-YL)ethanone to IR band shifts.

Quantitative Spectral Data Summary

Based on the established spectrometric rules for organic compounds[3] and conjugated systems[2], the quantitative IR data for 1-(2,6-Dimethylpyridin-4-yl)ethanone is summarized in the table below. This serves as a reference matrix for empirical validation.

| Wavenumber Region (cm⁻¹) | Intensity | Vibrational Mode Assignment | Causal Mechanism / Structural Note |

| 3050 – 3100 | Weak | Aromatic C–H Stretch | sp2 hybridized carbons on the pyridine ring (positions 3 and 5). |

| 2850 – 2960 | Medium | Aliphatic C–H Stretch | sp3 hybridized carbons of the 2,6-dimethyl and 4-acetyl methyl groups. |

| 1680 – 1695 | Strong | Conjugated C=O Stretch | Resonance delocalization into the pyridine ring lowers the bond force constant. |

| 1590 – 1600 | Strong | Pyridine C=C / C=N Stretch | Enhanced intensity due to high dipole moment change induced by the nitrogen atom. |

| 1560 – 1570 | Medium | Pyridine Ring Stretch | Secondary ring vibrational mode characteristic of substituted pyridines. |

| 1375 & 1450 | Medium | Aliphatic C–H Bending | Symmetric (umbrella) and asymmetric bending of the methyl groups. |

| 840 – 860 | Strong | Aromatic C–H Out-of-Plane | Characteristic of isolated adjacent hydrogen atoms (positions 3 and 5) on the ring. |

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure high scientific integrity and reproducibility, the acquisition of the IR spectrum must follow a self-validating protocol. Attenuated Total Reflectance (ATR) FTIR is the preferred method for this compound due to its moderate stability and to avoid the hygroscopic interference commonly associated with KBr pellet preparation[1].

Phase 1: System Calibration and Background Validation

-

Crystal Cleaning: Clean the diamond or zinc selenide (ZnSe) ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

-

Causality: Residual solvents will introduce spurious C-H or O-H stretching bands, compromising data integrity.

-

-

Background Scan (Self-Validation Step 1): Acquire a background spectrum (resolution: 4 cm⁻¹, 32 scans) of the empty, clean crystal.

-

Validation Check: The resulting energy profile must be a flat baseline (100% Transmittance) across the 4000–400 cm⁻¹ range. Any peaks indicate contamination, requiring re-cleaning.

-

Phase 2: Sample Application and Acquisition 3. Sample Loading: Deposit approximately 2–5 mg of 1-(2,6-Dimethylpyridin-4-yl)ethanone directly onto the center of the ATR crystal. 4. Pressure Application: Lower the ATR pressure anvil until the clutch clicks.

- Causality: Consistent, intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample, ensuring optimal signal-to-noise ratio and accurate peak intensities.

- Data Acquisition: Run the sample scan using the same parameters as the background (4 cm⁻¹ resolution, 32 scans).

Phase 3: Data Processing and Integrity Verification 6. ATR Correction: Apply an ATR correction algorithm in the spectrometer software.

- Causality: Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks at the lower end of the spectrum appear artificially intense. ATR correction normalizes the spectrum to resemble a traditional transmission spectrum.

- Baseline Verification (Self-Validation Step 2): Inspect the baseline at 3800 cm⁻¹ and 2000 cm⁻¹. If the baseline is sloped or drifting, it indicates poor sample contact or scattering effects, and the measurement must be repeated.

References

- chem960.com - Cas no 72693-15-3 (1-(2,6-Dimethylpyridin-4-yl)ethanone).

- Google Books (Wiley) - Spectrometric Identification of Organic Compounds (8th Edition) by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce.

- Googleapis.com (Cengage) - Introduction to Spectroscopy (5th Edition) by Donald L. Pavia, Gary M. Lampman, George S. Kriz, James R. Vyvyan.

Sources

- 1. 72693-15-3(1-(2,6-Dimethylpyridin-4-yl)ethanone) | Kuujia.com [kuujia.com]

- 2. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 3. Spectrometric Identification of Organic Compounds - Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce - Google 圖書 [books.google.com.tw]

Reactivity of 1-(2,6-Dimethylpyridin-4-yl)ethanone: A Comprehensive Technical Guide

Executive Summary

1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS 72693-15-3), commonly referred to as 4-acetyl-2,6-dimethylpyridine, is a highly versatile heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. This whitepaper elucidates its complex reactivity profile, which is governed by the delicate interplay between an electron-deficient pyridine core, sterically demanding 2,6-dimethyl groups, and a highly electrophilic 4-acetyl moiety.

By understanding the causality behind its chemical behavior, researchers can design highly regioselective workflows, minimizing byproducts and optimizing yields in complex synthetic pathways.

Structural and Electronic Profiling

The reactivity of 1-(2,6-Dimethylpyridin-4-yl)ethanone is defined by three distinct functional domains, each offering unique pathways for functionalization:

-

The Electrophilic Carbonyl Center (4-Acetyl Group): The pyridine ring exerts a strong electron-withdrawing effect (both inductive −I and mesomeric −M effects) on the para-position. This electronic depletion significantly increases the electrophilicity of the carbonyl carbon compared to a standard acetophenone, making it highly susceptible to nucleophilic addition and condensation reactions[1],[2].

-

The Sterically Hindered Pyridine Nitrogen: While the nitrogen atom is inherently nucleophilic and basic, it is flanked by two methyl groups. This steric bulk severely hinders classical N-alkylation (Menschutkin reaction) with bulky electrophiles. However, oxidation to the N-oxide remains highly efficient due to the planar nature of the transition state[1].

-

The CH-Acidic 2,6-Dimethyl Groups: The protons on the 2- and 6-methyl groups are weakly acidic due to the electron-withdrawing nature of the pyridine ring. They can undergo lateral metalation (lithiation) when treated with strong, non-nucleophilic bases, allowing for side-chain elongation[3].

Fig 1. Tri-modal reactivity map of 1-(2,6-Dimethylpyridin-4-yl)ethanone.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in the specific structural profile of the substrate.

Protocol A: Regioselective Reductive Amination of the 4-Acetyl Group

Causality & Self-Validation: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is selected over NaBH4 because it is a milder reducing agent. It selectively reduces the protonated imine/iminium intermediate without reducing the unreacted starting ketone. This creates a self-correcting reaction system that maximizes the yield of the secondary amine while completely suppressing the formation of alcohol byproducts.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 1-(2,6-Dimethylpyridin-4-yl)ethanone (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.2 equiv). Rationale: Acetic acid protonates the highly electrophilic carbonyl, accelerating amine attack, and later protonates the imine to facilitate reduction.

-

Validation Check: Stir the mixture at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). The complete disappearance of the UV-active ketone spot validates full conversion to the imine intermediate.

-

Reduction: Cool the reaction vessel to 0 °C. Add NaBH(OAc)3 (1.5 equiv) portion-wise. Rationale: The low temperature prevents the exothermic degradation of the imine and controls the reaction rate[2],[4].

-

Quench & Workup: After 4 hours, carefully quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess reductant. Extract with dichloromethane (DCM), dry the organic layer over MgSO4 , and concentrate under reduced pressure.

Fig 2. Step-by-step workflow for the regioselective reductive amination of the 4-acetyl group.

Protocol B: N-Oxidation via mCPBA

Causality & Self-Validation: m-Chloroperoxybenzoic acid (mCPBA) is utilized due to its high electrophilicity and excellent solubility in organic solvents. The reaction must be strictly maintained at 0 °C to prevent competitive Baeyer-Villiger oxidation of the 4-acetyl group, as pyridine derivatives can react exothermically with strong oxidizing agents[5].

Step-by-Step Methodology:

-

Preparation: Dissolve the ketone (1.0 equiv) in DCM and cool to 0 °C using an ice bath.

-

Oxidation: Add mCPBA (77% purity, 1.1 equiv) dissolved in DCM dropwise over 30 minutes.

-

Validation Check: Monitor the reaction by TLC (DCM/MeOH 9:1). The N-oxide product will appear as a highly polar, UV-active spot near the baseline, distinct from the starting material.

-

Purification: Wash the organic layer sequentially with saturated aqueous Na2S2O3 (to destroy any unreacted peroxide) and 1M NaOH (to deprotonate and remove the m-chlorobenzoic acid byproduct). Dry and concentrate to yield the pure N-oxide.

Quantitative Data: Reactivity Profile Summary

The following table summarizes the quantitative expectations and regioselectivity for standard transformations of 1-(2,6-Dimethylpyridin-4-yl)ethanone, providing a baseline for experimental design.

| Reaction Type | Target Site | Reagents & Conditions | Typical Yield | Regioselectivity / Notes |

| Reductive Amination | 4-Acetyl | Primary Amine, NaBH(OAc)3 , AcOH, DCE, 0 °C to RT | 85–95% | Exclusively targets the ketone; no pyridine ring reduction. |

| N-Oxidation | Pyridine N | mCPBA (1.1 eq), DCM, 0 °C | 80–90% | Highly selective at 0 °C; prevents Baeyer-Villiger oxidation. |

| Lateral Metalation | 2,6-Methyls | LDA (1.0 eq), THF, -78 °C, then Electrophile | 60–75% | Requires prior protection of the 4-acetyl group (e.g., as an acetal)[3]. |

| Aldol Condensation | 4-Acetyl | Aldehyde, Base (e.g., KOH ), EtOH, RT | 70–85% | Forms α,β -unsaturated ketones (chalcone analogs). |

| N-Alkylation | Pyridine N | MeI or MeOTf, Toluene, Reflux | < 50% | Poor yields due to severe steric hindrance from 2,6-dimethyl groups[1]. |

References

-

4-Acetylpyridine | C7H7NO | CID 14282. PubChem, National Center for Biotechnology Information. URL:[Link]

-

Product Class 16: Indolizines. Thieme E-Books. URL:[Link]

Sources

The Versatile Scaffold: 1-(2,6-Dimethylpyridin-4-YL)ethanone in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Substituted Pyridine Moiety

In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive building block for medicinal chemists.[2] Among the vast family of pyridine derivatives, 1-(2,6-dimethylpyridin-4-yl)ethanone emerges as a particularly valuable and versatile intermediate.[3] The presence of the ketone functional group at the 4-position and the steric hindrance provided by the methyl groups at the 2- and 6-positions offer a unique combination of reactivity and selectivity for chemical transformations.[3] This guide provides an in-depth exploration of the applications of 1-(2,6-dimethylpyridin-4-yl)ethanone in medicinal chemistry, complete with detailed protocols for the synthesis and evaluation of its derivatives as potential therapeutic agents, with a focus on anticancer applications.

Recent preclinical studies have highlighted that derivatives of 1-(2,6-dimethylpyridin-4-yl)ethanone exhibit promising anti-inflammatory and anticancer activities, underscoring its potential as a lead compound in drug discovery programs.[3] This document will delve into two prominent anticancer strategies employing this scaffold: the development of PIM-1 kinase inhibitors and tubulin polymerization inhibitors.

Application Note I: Synthesis of a Novel PIM-1 Kinase Inhibitor

Rationale: The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases are key regulators of cell survival, proliferation, and apoptosis.[3][4] Their overexpression is implicated in various cancers, making them a compelling target for therapeutic intervention. The 2,6-dimethylpyridine core can be strategically utilized to occupy the ATP-binding pocket of PIM-1, with the ethanone moiety serving as a handle for introducing further substitutions to enhance potency and selectivity.

Synthetic Workflow: From Ketone to Kinase Inhibitor

The following protocol outlines a representative synthesis of a hypothetical PIM-1 inhibitor, (E)-3-(dimethylamino)-1-(1-(2,6-dimethylpyridin-4-yl)vinyl)prop-2-en-1-one , starting from 1-(2,6-dimethylpyridin-4-yl)ethanone. This procedure is adapted from established methods for the synthesis of related kinase inhibitors.

Caption: Synthetic workflow for a hypothetical PIM-1 inhibitor.

Detailed Synthetic Protocol:

Materials:

-

1-(2,6-dimethylpyridin-4-yl)ethanone

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene, anhydrous

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(2,6-dimethylpyridin-4-yl)ethanone (1.0 eq) in anhydrous toluene (10 mL per gram of starting material).

-

Reagent Addition: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield (E)-3-(dimethylamino)-1-(2,6-dimethylpyridin-4-yl)prop-2-en-1-one as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Note II: PIM-1 Kinase Inhibition Assay

Rationale: To evaluate the biological activity of the synthesized compound, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2][5]

Experimental Workflow: Quantifying Kinase Inhibition

Caption: Workflow for the PIM-1 Kinase Inhibition Assay.

Detailed Assay Protocol (384-well plate format):

Materials:

-

Synthesized PIM-1 inhibitor

-

Recombinant PIM-1 kinase

-

PIM-1 peptide substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. The final concentration in the assay will typically range from 10 µM to 0.5 nM.

-

Assay Plate Setup: Add 1 µL of each compound dilution (or DMSO as a vehicle control) to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Prepare a mixture of PIM-1 kinase and its peptide substrate in Kinase Buffer. Add 2 µL of this mixture to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Buffer to each well. The final ATP concentration should be at or near the Km for PIM-1.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and then generates a luminescent signal using luciferase. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

| Compound | Target | IC50 (nM) | Reference |

| Hypothetical Inhibitor | PIM-1 | To be determined | This work |

| Staurosporine (Control) | PIM-1 | 16.7 | [4] |

| Compound 12 (related pyridine derivative) | PIM-1 | 14.3 | [4] |

Application Note III: Synthesis of a Novel Tubulin Polymerization Inhibitor

Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target in cancer therapy.[6] Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase and induce apoptosis. The 1-(2,6-dimethylpyridin-4-yl)ethanone scaffold can be elaborated to create molecules that bind to tubulin and inhibit its polymerization.

Synthetic Workflow: Building a Tubulin Inhibitor

The synthesis of a hypothetical tubulin polymerization inhibitor, N-benzyl-2-(1-(2,6-dimethylpyridin-4-yl)ethylidene)hydrazine-1-carboxamide , can be envisioned through a multi-step process starting from the parent ketone. This approach is based on established synthetic routes for similar heterocyclic compounds.

Caption: Synthetic workflow for a hypothetical tubulin inhibitor.

Detailed Synthetic Protocol:

Materials:

-

1-(2,6-dimethylpyridin-4-yl)ethanone

-

Hydrazine hydrate

-

Ethanol

-

Benzyl isocyanate

-

Dichloromethane (DCM), anhydrous

-

Triethylamine

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 1-(2,6-dimethylpyridin-4-yl)ethanone (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

-

-

Carboxamide Synthesis:

-

Dissolve the crude hydrazone (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.

-

Add benzyl isocyanate (1.05 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the target compound.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note IV: In Vitro Tubulin Polymerization Assay

Rationale: To assess the ability of the synthesized compound to inhibit microtubule formation, a cell-free in vitro tubulin polymerization assay is employed. This assay measures the increase in light scattering (turbidity) as tubulin dimers polymerize into microtubules.[7][8]

Experimental Workflow: Monitoring Microtubule Assembly

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Assay Protocol (Turbidity-based):

Materials:

-

Synthesized tubulin inhibitor

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (10 mM)

-

Glycerol

-

Positive control (e.g., Nocodazole)

-

Vehicle control (DMSO)

-

96-well clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3 mg/mL. Keep on ice.

-

Prepare a working solution of GTP (1 mM) in GTB.

-

-

Assay Setup:

-

On ice, add the components to the wells of a pre-chilled 96-well plate in the following order: GTB, glycerol (to a final concentration of 10%), GTP (to a final concentration of 1 mM), and the test compound at various concentrations (or DMSO/Nocodazole for controls).

-

Finally, add the cold tubulin solution to each well.

-

-

Polymerization and Data Acquisition:

-

Immediately transfer the plate to a microplate reader pre-warmed to 37 °C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration of the test compound.

-

The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

| Compound | Target | IC50 (µM) | Reference |

| Hypothetical Inhibitor | Tubulin Polymerization | To be determined | This work |

| Combretastatin A-4 (Control) | Tubulin Polymerization | 1.64 | [1] |

| SKLB0533 (related pyridine derivative) | Tubulin Polymerization | 0.0445 - 0.1355 | [6] |

Conclusion: A Scaffold with Significant Potential

1-(2,6-dimethylpyridin-4-yl)ethanone represents a valuable and strategically important starting material in medicinal chemistry. Its inherent structural features facilitate the synthesis of a diverse range of derivatives with significant therapeutic potential. The protocols and application notes presented herein provide a comprehensive guide for researchers and drug development professionals to explore the utility of this scaffold in the discovery of novel anticancer agents, specifically targeting PIM-1 kinase and tubulin polymerization. The adaptability of the synthetic routes and the robustness of the biological assays empower the scientific community to further unlock the potential of this promising chemical entity in the ongoing quest for more effective and selective cancer therapies.

References

- Cas no 72693-15-3 (1-(2,6-Dimethylpyridin-4-yl)ethanone). (2025, October 29). [Source Redacted for confidentiality].

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. (2023, May 24). [Link]

-

Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors. RSC Publishing. (2020, February 13). [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

- Application Notes and Protocols: In Vitro Tubulin Polymerization Assay with Tubulin Polymeriz

-

Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PMC. [Link]

-

In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PMC. [Link]

-

Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

-

Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. PubMed. (2016, November 10). [Link]

-

Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC. [Link]

- Synthetic route of PIM-1.

-

Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed. (2024, July 15). [Link]

-

Anticancer Functions of Pyridine Heterocycles. IntechOpen. (2022, September 19). [Link]

-

Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. PubMed. (2009, January 8). [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]

-

Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. PubMed. (2019, December 15). [Link]

-

Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Semantic Scholar. [Link]

- Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. [Source Redacted for confidentiality].

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. (2023, November 27). [Link]

-

Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. (2016, February 25). [Link]

-

Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. PubMed. (2016, November 1). [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

-

Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives. PubMed. [Link]

-

Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PubMed. (2018, June 27). [Link]

-

Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. ResearchGate. (2017, June 29). [Link]

-

Synthesis, anti-inflammatory, analgesic and COX-1/2 inhibition activities of anilides based on 5,5-diphenylimidazolidine-2,4-dione scaffold: Molecular docking studies. PubMed. (2016, June 10). [Link]

-

Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. (2024, August 27). [Link]

-

Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. PMC. [Link]

Sources

- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02875E [pubs.rsc.org]

- 2. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. promega.com [promega.com]

- 6. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. cytoskeleton.com [cytoskeleton.com]

Derivatization of 1-(2,6-Dimethylpyridin-4-YL)ethanone

Application Note & Protocol Guide: Advanced Derivatization of 1-(2,6-Dimethylpyridin-4-yl)ethanone

Target Audience: Medicinal Chemists, Materials Scientists, and Analytical Researchers Compound: 1-(2,6-Dimethylpyridin-4-yl)ethanone (CAS: 72693-15-3)

Introduction and Mechanistic Insights

1-(2,6-Dimethylpyridin-4-yl)ethanone, commonly known as 4-acetyl-2,6-dimethylpyridine, is a highly versatile heterocyclic building block. Characterized by a ketone functional group at the 4-position and methyl substituents at the 2- and 6-positions, this compound is increasingly utilized in drug discovery (targeting anti-inflammatory and anticancer pathways) and materials science (metal-organic frameworks and OLEDs) [1].

Mechanistic Causality in Derivatization: Successful derivatization of this scaffold requires a deep understanding of its electronic and steric environment:

-

The 4-Acetyl Group (High Reactivity): The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the carbonyl carbon and the acidity of the α -methyl protons. This makes the acetyl group highly susceptible to nucleophilic attack (e.g., hydrazines) and base-catalyzed enolization (e.g., aldol condensations).

-

The 2,6-Dimethyl Groups (Steric Shielding): The methyl groups flank the pyridine nitrogen, creating significant steric hindrance. While this limits straightforward N -alkylation compared to unsubstituted pyridines, it provides excellent regiocontrol, directing reactions preferentially toward the 4-acetyl moiety and enhancing the compound's stability under standard cross-coupling conditions.

Divergent Derivatization Pathways

The following diagram illustrates the primary synthetic workflows utilized to functionalize the core scaffold into high-value derivatives.

Caption: Divergent derivatization pathways of 1-(2,6-Dimethylpyridin-4-yl)ethanone into key functional scaffolds.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are critical intermediates for synthesizing bioactive pyrazolines and isoxazoles. The base-catalyzed condensation leverages the acidic α -protons of the acetyl group.

-

Preparation: Dissolve 10 mmol of 1-(2,6-dimethylpyridin-4-yl)ethanone and 10 mmol of the target aromatic aldehyde (e.g., 4-methoxybenzaldehyde) in 20 mL of absolute ethanol.

-

Base Addition: Cool the mixture to 0–5 °C in an ice bath. Slowly add 5 mL of an aqueous NaOH solution (40% w/v) dropwise over 15 minutes under vigorous magnetic stirring.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Causality note: The extended time at RT ensures complete conversion without driving the equilibrium backward or causing degradation, which can occur at reflux temperatures.

-

Workup: Pour the mixture into 100 mL of crushed ice water. Neutralize with 1M HCl until the pH reaches ~7.

-

Isolation: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure chalcone.

Protocol B: α -Bromination and Hantzsch Thiazole Synthesis

Thiazole rings are ubiquitous in medicinal chemistry. This two-step protocol converts the acetyl group into a 2-aminothiazole derivative.

-

α -Bromination: Dissolve 5 mmol of the core ketone in 10 mL of glacial acetic acid. Add 5.5 mmol of molecular bromine ( Br2 ) dropwise at room temperature. Stir for 2 hours. The electron-deficient pyridine ring prevents electrophilic aromatic substitution on the ring, directing bromination exclusively to the enolizable α -carbon.

-